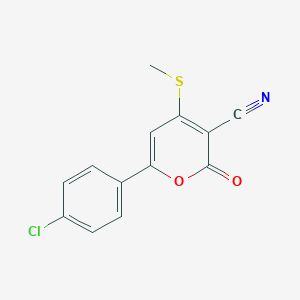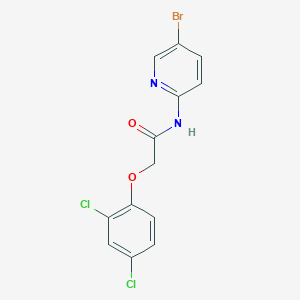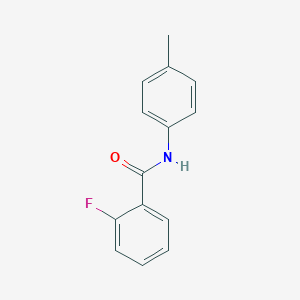
ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether, also known as EIP or Imidazole-1-sulfonyl-4-(4-ethoxyphenyl) ethyl ether, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
Ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the downregulation of various downstream signaling pathways that are involved in cell growth and survival. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has been shown to have a cytotoxic effect on cancer cells, while having minimal effects on normal cells. This selectivity is thought to be due to the overexpression of CK2 in cancer cells. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has also been reported to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. Additionally, ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has been shown to enhance the efficacy of other anticancer drugs when used in combination.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether in lab experiments is its selectivity for CK2, which allows for the specific targeting of this protein kinase. However, one limitation is that ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether may have off-target effects on other proteins that have a similar ATP-binding site. Additionally, the solubility of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether may be a concern in certain experimental settings.
Future Directions
There are several future directions for the study of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether. One area of interest is the development of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether as an anticancer drug. Further studies are needed to determine the optimal dosage and administration route of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether, as well as its safety and efficacy in clinical trials. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether may also be used as a tool compound to study the downstream signaling pathways of CK2 and their involvement in cellular processes.
Synthesis Methods
The synthesis of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether involves the reaction of 4-(4-ethoxyphenyl)phenol with imidazole-1-sulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography. This method has been reported to yield ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether with a purity of over 95%.
Scientific Research Applications
Ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has been studied for its potential application as a tool compound in scientific research. It has been reported to be a selective and potent inhibitor of the protein kinase CK2, which plays a role in various cellular processes such as cell proliferation, differentiation, and apoptosis. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer drug development.
properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H12N2O3S/c1-2-16-10-3-5-11(6-4-10)17(14,15)13-8-7-12-9-13/h3-9H,2H2,1H3 |
InChI Key |
GHNSIXZFGLTJRN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


